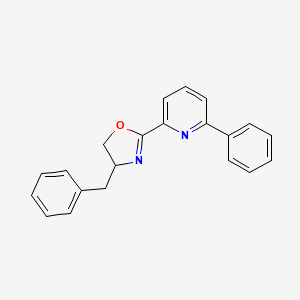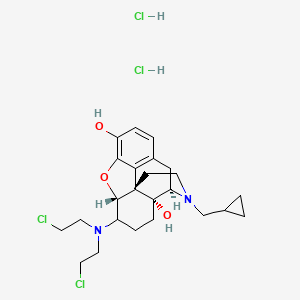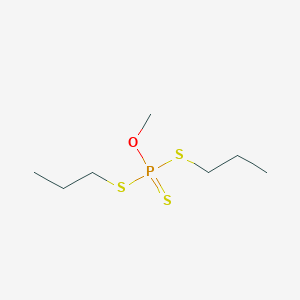![molecular formula C34H63ClN2O6S B13822399 [(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin palmitate hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. Clindamycin is a semi-synthetic antibiotic derived from lincomycin, produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of lincomycin. It is primarily used to treat serious bacterial infections, including those caused by anaerobic bacteria, gram-positive cocci, and some protozoans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of clindamycin palmitate hydrochloride involves several steps:
Starting Material: The process begins with clindamycin, which is synthesized from lincomycin.
Esterification: Clindamycin is reacted with palmitic acid in the presence of a suitable catalyst to form clindamycin palmitate.
Hydrochloride Formation: The ester is then converted to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
In an industrial setting, the synthesis of clindamycin palmitate hydrochloride involves:
Mixing: Ketal clindamycinum, triethylamine solution, and palmityl chloride are mixed in chloroform.
Reaction: The mixture is reacted in a water bath at 50-90°C to obtain a brown material.
Purification: The material is dissolved in glacial acetic acid and water, hydrolyzed, and dried.
Final Conversion: Anhydrous hydrogen chloride is added to form the hydrochloride salt, which is then purified and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Clindamycin palmitate hydrochloride undergoes several types of chemical reactions:
Hydrolysis: The ester bond in clindamycin palmitate can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: Clindamycin can undergo oxidation and reduction reactions, although these are less common in its clinical use.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions include clindamycin, palmitic acid, and various oxidized or reduced derivatives of clindamycin .
Scientific Research Applications
Clindamycin palmitate hydrochloride is widely used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Mechanism of Action
Clindamycin palmitate hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, preventing the elongation of peptide chains and thus inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly .
Comparison with Similar Compounds
Clindamycin palmitate hydrochloride is often compared with other clindamycin derivatives, such as clindamycin phosphate and clindamycin hydrochloride:
Clindamycin Phosphate: A prodrug that is rapidly converted to clindamycin in the body.
Clindamycin Hydrochloride: Used for oral formulations and has the same antimicrobial spectrum as clindamycin palmitate hydrochloride.
Similar Compounds
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: Used for injectable formulations.
Clindamycin Hydrochloride: Used for oral formulations.
Clindamycin palmitate hydrochloride is unique in its ester form, which allows for specific applications in pediatric formulations due to its palatable taste and ease of administration .
Properties
Molecular Formula |
C34H63ClN2O6S |
|---|---|
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25-,26+,28?,29-,30+,31-,32-,34-/m1/s1 |
InChI Key |
OYSKUZDIHNKWLV-BESCSQSVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)

![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)



![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
